Superior Biochemical Potency Against ERK2 Compared to Other ERK1/2 Inhibitors
Ulixertinib exhibits sub-nanomolar potency against ERK2, with a reported Ki of 0.04 nM . This potency is significantly greater than that of other well-characterized ERK1/2 inhibitors in biochemical assays. For comparison, SCH772984 shows an IC50 of 1 nM for ERK2 , LY3214996 (temuterkib) has an IC50 of 5 nM , ravoxertinib (GDC-0994) demonstrates an IC50 of 3.1 nM , and VX-11e has a much higher IC50 of 15 nM .
| Evidence Dimension | Biochemical inhibition potency (ERK2) |
|---|---|
| Target Compound Data | Ki = 0.04 nM |
| Comparator Or Baseline | SCH772984 (IC50 = 1 nM); LY3214996 (IC50 = 5 nM); Ravoxertinib (IC50 = 3.1 nM); VX-11e (IC50 = 15 nM) |
| Quantified Difference | Ulixertinib is 25-fold more potent than SCH772984 (0.04 nM vs. 1 nM), 125-fold more potent than LY3214996, and 375-fold more potent than VX-11e against ERK2. |
| Conditions | Biochemical kinase inhibition assay (Ki for ulixertinib; IC50 values for comparators) |
Why This Matters
Higher biochemical potency may translate to lower effective concentrations in cellular and in vivo models, potentially reducing off-target effects and improving the therapeutic window.
